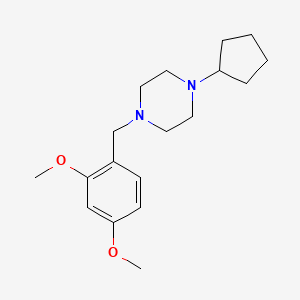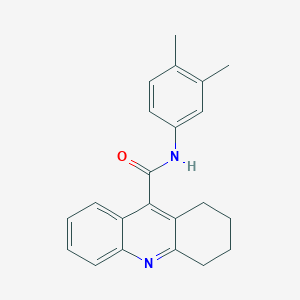
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as DMAC, is a synthetic compound that belongs to the class of acridine derivatives. DMAC has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its biological effects through multiple mechanisms of action. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been found to induce the production of reactive oxygen species (ROS) and activate the caspase pathway, leading to apoptosis in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which is beneficial in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. However, N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One potential area of research is the development of new N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide derivatives with improved pharmacokinetic properties and higher bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its interactions with various enzymes and biomolecules.
Synthesemethoden
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multistep process starting from 3,4-dimethylaniline and 9-acridinecarboxylic acid. The synthesis involves the condensation of the two starting materials followed by reduction and purification to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14-11-12-16(13-15(14)2)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFANQWRZQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
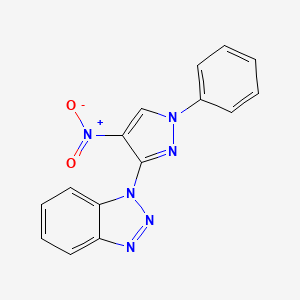
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
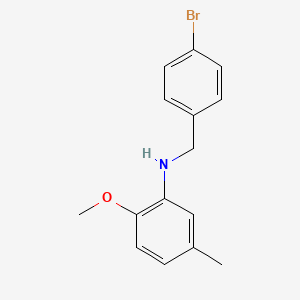
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
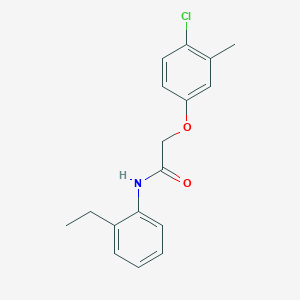
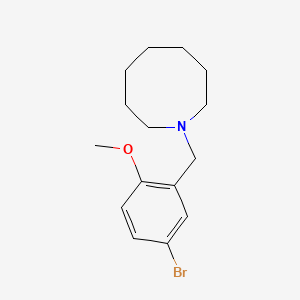
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
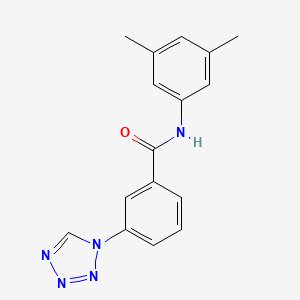
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
